molecular formula C23H29FN2O3 B11374787 2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B11374787
M. Wt: 400.5 g/mol
InChI Key: KUGQEVHCUDJCHY-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and a piperidinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate: : The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent to form the 2-fluorophenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Formation of the Methoxyphenyl Intermediate: : The next step involves the synthesis of the 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl intermediate. This can be achieved by reacting 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

  • Coupling Reaction: : The final step involves the coupling of the fluorophenoxy intermediate with the methoxyphenyl intermediate to form the desired product. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used as a tool compound to study the effects of fluorophenoxy and methoxyphenyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenoxy group enhances the compound’s binding affinity to these targets, while the methoxyphenyl group modulates its pharmacokinetic properties. The piperidinyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29FN2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]propanamide

InChI

InChI=1S/C23H29FN2O3/c1-17(29-22-9-5-4-8-20(22)24)23(27)25-16-21(26-14-6-3-7-15-26)18-10-12-19(28-2)13-11-18/h4-5,8-13,17,21H,3,6-7,14-16H2,1-2H3,(H,25,27)

InChI Key

KUGQEVHCUDJCHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)OC)N2CCCCC2)OC3=CC=CC=C3F

Origin of Product

United States

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